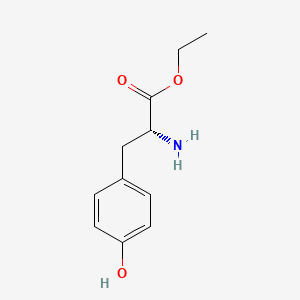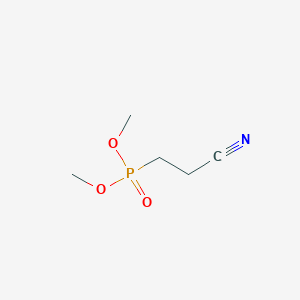![molecular formula C12H12F2N2O B12444074 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol](/img/structure/B12444074.png)
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol is a chemical compound that belongs to the class of phenols and diazepines
Métodos De Preparación
The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol involves several steps, including the formation of the diazepine ring and the introduction of the difluoromethyl group. One common method involves the reaction of appropriate precursors under specific conditions to form the desired compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for this compound.
Common reagents used in these reactions include nitric acid, bromine, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol involves its interaction with specific molecular targets. The difluoromethyl group and diazepine ring play crucial roles in its binding affinity and activity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses .
Comparación Con Compuestos Similares
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol can be compared with other similar compounds, such as:
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol: This compound has a methoxy group instead of a hydroxyl group, which may affect its chemical reactivity and biological activity.
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)-methanesulfonamide: This compound contains a triazole ring and a sulfonamide group, which contribute to its unique properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12F2N2O |
|---|---|
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
InChI |
InChI=1S/C12H12F2N2O/c13-12(14)10-7-9(15-5-6-16-10)8-3-1-2-4-11(8)17/h1-4,7,12,16-17H,5-6H2 |
Clave InChI |
NNRNVGXMUYPIJF-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C=C(N1)C(F)F)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444005.png)

![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)


![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)



methanone](/img/structure/B12444052.png)
![Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate](/img/structure/B12444058.png)

